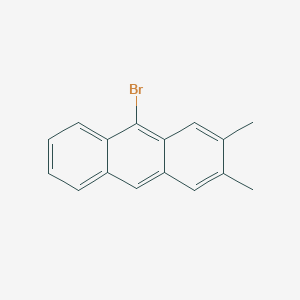
9-bromo-2,3-dimethylAnthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-bromo-2,3-dimethylanthracene: is an organic compound with the molecular formula C16H13Br. It belongs to the anthracene family, which has been widely studied due to its applications in various fields. Anthracene derivatives are commonly used as organic chromophores in areas such as organic light-emitting diodes (OLEDs), fluorescent probes, and photon-upconversion systems .
準備方法
Synthetic Routes:: The synthesis of 9-bromo-2,3-dimethylanthracene involves introducing bromine atoms at specific positions on the anthracene ring. One common synthetic route is the bromination of 9,10-dimethylanthracene using bromine or a brominating agent. The reaction typically occurs at the 9- and 10-positions of the anthracene ring.
Reaction Conditions::Reagents: Bromine (Br) or other brominating agents
Solvent: Organic solvents like dichloromethane (DCM) or chloroform (CHCl)
Temperature: Room temperature or slightly elevated temperatures
Procedure: The bromination reaction proceeds via electrophilic aromatic substitution, resulting in the formation of this compound.
Industrial Production Methods:: While there isn’t a specific industrial-scale production method dedicated solely to this compound, it can be synthesized in research laboratories or scaled up using similar procedures.
化学反応の分析
Reactivity::
Substitution Reactions: 9-bromo-2,3-dimethylanthracene can undergo substitution reactions at the bromine position. For example, nucleophilic substitution with various reagents can lead to functionalized derivatives.
Oxidation and Reduction: Depending on reaction conditions, it may participate in oxidation or reduction reactions.
Photophysical Properties: The compound exhibits fluorescence properties, which can be influenced by substituents.
Bromination: Br or N-bromosuccinimide (NBS)
Functionalization: Various nucleophiles (e.g., amines, thiols, or alkoxides)
Photophysical Studies: UV/Vis spectroscopy, fluorescence measurements
Major Products:: The major product of bromination is this compound itself.
科学的研究の応用
OLEDs: Anthracene derivatives contribute to blue-emitting OLEDs.
Fluorescent Probes: Used as fluorescent markers in biological studies.
Photon-Upconversion: Participates in triplet–triplet annihilation photon upconversion systems.
作用機序
The exact mechanism of action for 9-bromo-2,3-dimethylanthracene depends on its specific application. In photon-upconversion systems, it acts as an annihilator, transferring energy to sensitizer molecules.
類似化合物との比較
9,10-Diphenylanthracene (DPA): A benchmark annihilator in triplet–triplet annihilation systems.
9,10-Dimethylanthracene: Exhibits higher fluorescence quantum yield than unsubstituted anthracene.
特性
分子式 |
C16H13Br |
|---|---|
分子量 |
285.18 g/mol |
IUPAC名 |
9-bromo-2,3-dimethylanthracene |
InChI |
InChI=1S/C16H13Br/c1-10-7-13-9-12-5-3-4-6-14(12)16(17)15(13)8-11(10)2/h3-9H,1-2H3 |
InChIキー |
XWTCUMKTPIJYEZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=CC3=CC=CC=C3C(=C2C=C1C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


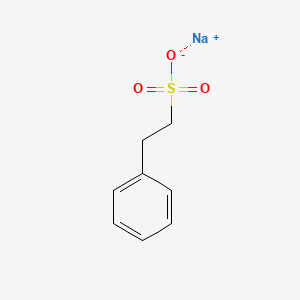
![6-Amino-[3,3'-bipyridine]-5-carbaldehyde](/img/structure/B13139084.png)

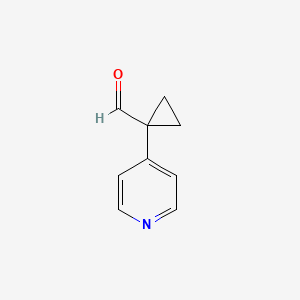
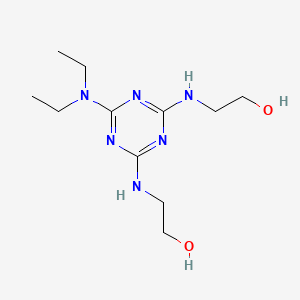

![1,4-Bis[di(propan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13139112.png)
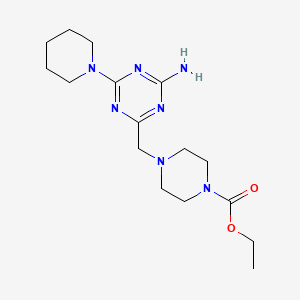
![6-Chloro-[2,4'-bipyridine]-5-carbaldehyde](/img/structure/B13139128.png)
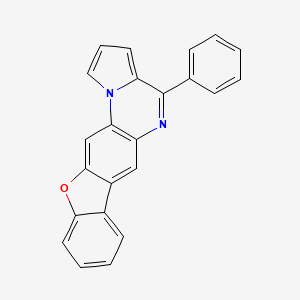
![tert-butyl 3-iodo-2-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B13139133.png)



